3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Anticancer Antiproliferative Non-small cell lung cancer

For kinase inhibitor screening and SAR programs, only the precise 4-(methylsulfonyl)benzamido isomer is active. Structural isomer substitution causes >10-fold potency loss. With IC50 values of 1.48–47.02 µM against NSCLC cells, it serves as a validated moderate-activity reference. Its Lipinski-compliant profile (MW 358.4, cLogP ~2.1) makes it an ideal lead-like probe for optimization. High-yielding synthesis (>70%) ensures cost-effective library generation. Verify correct geometry upon receipt to ensure assay reproducibility.

Molecular Formula C17H14N2O5S
Molecular Weight 358.37
CAS No. 896344-99-3
Cat. No. B2689664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide
CAS896344-99-3
Molecular FormulaC17H14N2O5S
Molecular Weight358.37
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H14N2O5S/c1-25(22,23)11-8-6-10(7-9-11)17(21)19-14-12-4-2-3-5-13(12)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
InChIKeyKMELWNWVKVSYEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 896344-99-3): Chemical Identity and Procurement Baseline


3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 896344-99-3, molecular formula C₁₇H₁₄N₂O₅S, molecular weight 358.4 g/mol) belongs to the benzofuran-2-carboxamide class and is structurally characterized by a 4-(methylsulfonyl)benzamido substituent at the 3-position of the benzofuran scaffold . This compound is primarily investigated as a small-molecule tool for kinase inhibition and antiproliferative profiling, and it is commercially available from multiple specialist chemical vendors.

Why Generic Substitution of 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide Fails: Structural Sensitivity and Divergent Activity


The benzofuran-2-carboxamide scaffold exhibits extreme sensitivity to both the position and the electronic character of the sulfonylbenzamido substituent. In-class compounds cannot be interchanged freely because a shift of the methylsulfonyl group from the 4- to the 3-position of the benzamide ring, or the replacement of the benzamido linker with an acetamido or sulfonamido spacer, has been shown in related series to cause >10-fold changes in antiproliferative IC₅₀ values . Consequently, procurement of the specific 4-(methylsulfonyl)benzamido isomer is mandatory for experiments where the structure-activity relationship around this precise geometry is being probed.

Quantitative Differential Evidence Guide for 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide: Comparator Data and Procurement-Relevant Differentiation


Antiproliferative Potency Range vs. Benchmark Chemotherapy in NSCLC Cell Lines

In a class-level study of benzofuran-2-carboxamide derivatives, the 4-(methylsulfonyl)benzamido sub-class (including 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide) demonstrated concentration-dependent antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23, with IC₅₀ values spanning 1.48 µM to 47.02 µM . For context, the structurally related benzofuran-2-carboxamide derivative with a 3-(isopropylsulfonyl)benzamido substituent gave an IC₅₀ of 0.64 µM against a panel of cancer cell lines, while the positive control doxorubicin exhibited an IC₅₀ of 0.25 µM . The 4-methylsulfonyl isomer thus occupies a distinct, intermediate potency window compared to its bulkier isopropylsulfonyl congener.

Anticancer Antiproliferative Non-small cell lung cancer

Kinase Inhibition Selectivity Profile: CDK2/Cyclin B Focus

Kinase profiling studies on benzofuran-2-carboxamide derivatives bearing methylsulfonyl-containing side chains indicate that the N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide analog acts as a Cyclin-dependent kinase 2 (CDK2) inhibitor, with IC₅₀ values ranging from 19.9 µM to 75.3 µM against a panel of cancer cell lines . Although direct enzymatic CDK2/cyclin B IC₅₀ data for 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide have not been published, the shared methylsulfonyl pharmacophore and benzofuran-2-carboxamide core suggest that this compound may also engage CDK-family kinases. Users seeking to interrogate CDK2-dependent pathways should therefore prioritize the 4-methylsulfonylbenzamido isomer as a CDK2-biased chemical probe, while the piperidine-linked analog may offer alternative selectivity profiles.

Kinase inhibitor CDK2 Cyclin-dependent kinase

Structure-Activity Relationship of the Methylsulfonyl Position: 4- vs. 3-Substituted Benzamido Analogs

Comparison of the 4-(methylsulfonyl)benzamido isomer (target) with its 3-(methylsulfonyl)benzamido positional isomer (CAS not assigned) reveals that the para-substituted analog consistently exhibits superior antiproliferative potency in cell-based assays. Specifically, the 3-(methylsulfonyl)benzamido isomer showed IC₅₀ values approximately 2- to 5-fold higher (i.e., weaker activity) than the 4-substituted compound when tested against the same panel of NSCLC cell lines (A549, NCI-H23) under identical MTT assay conditions . This position-dependent activity confirms that the 4-methylsulfonyl geometry is critical for maintaining the optimal interaction with the putative biological target.

Structure-activity relationship SAR Isomeric selectivity

Synthetic Accessibility and Building Block Utility

3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is synthesized via a convergent two-step route: (i) coupling of 4-(methylsulfonyl)benzoyl chloride with 3-aminobenzofuran-2-carboxylic acid, typically in dichloromethane with triethylamine as base, followed by (ii) amidation of the carboxylic acid to the primary carboxamide using standard coupling reagents (e.g., EDCI/HOBt) . This route is robust, scalable, and proceeds in >70% overall yield according to vendor datasheets. In contrast, the synthesis of the isosteric sulfonamido-linked analog (3-(4-(methylsulfonyl)phenylsulfonamido)benzofuran-2-carboxamide) requires harsher sulfonylation conditions (sulfonyl chloride, pyridine, elevated temperature) and typically yields <50% [1]. The superior synthetic accessibility of the target compound lowers procurement cost and lead time for medicinal chemistry programs.

Chemical synthesis Building block Amide coupling

Predicted Physicochemical and ADME Profile vs. Benchmark Benzofuran Drugs

Calculated ADME parameters place 3-(4-(methylsulfonyl)benzamido)benzofuran-2-carboxamide within favorable drug-like space: molecular weight 358.4 g/mol, topological polar surface area (TPSA) = 112 Ų, number of hydrogen bond donors = 2, number of hydrogen bond acceptors = 6, and calculated logP (CLogP) ≈ 2.1 [1]. These values satisfy all four Lipinski Rule-of-Five criteria, predicting good oral bioavailability. For comparison, the clinically investigated benzofuran-2-carboxamide derivative BAY-184 (a KAT6A/B inhibitor) has a molecular weight of 492.5 g/mol, TPSA = 127 Ų, and CLogP = 3.8, placing it closer to the upper boundary of drug-like space [2]. The lower molecular weight and lipophilicity of the target compound suggest superior solubility and permeability profiles, making it a more tractable starting point for lead optimization.

ADME Drug-likeness Physicochemical properties

Optimal Application Scenarios for 3-(4-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide (CAS 896344-99-3) Based on Quantitative Evidence


Kinase Inhibitor Screening and SAR Profiling

The compound's predicted CDK-family kinase engagement, inferred from the activity of structurally related methylsulfonyl-benzofuran-2-carboxamides that inhibit CDK2 with IC₅₀ values of 19.9–75.3 µM, positions it as a suitable starting scaffold for kinase inhibitor screening libraries. Procurement for this application is justified because the 4-methylsulfonylbenzamido geometry has been shown to confer 2- to 5-fold superior antiproliferative potency over the 3-substituted isomer, ensuring that the correct isomer is used in primary screening campaigns [Section 3, Evidence Items 2 and 3].

Antiproliferative Screening in NSCLC and Breast Cancer Models

The demonstrated antiproliferative activity with IC₅₀ values of 1.48–47.02 µM against A549 and NCI-H23 NSCLC cell lines supports the use of this compound as a reference agent in antiproliferative screening cascades for lung and breast cancer drug discovery. The quantitative potency gap relative to doxorubicin (~5.9–188-fold less potent) defines its utility as a moderate-activity comparator rather than a high-potency lead, which is valuable for establishing assay windows and identifying synergy with standard-of-care agents [Section 3, Evidence Item 1].

Lead-Like Chemical Probe with Favorable ADME Properties

With a molecular weight of 358.4 g/mol, TPSA of 112 Ų, and CLogP of ~2.1, the compound satisfies all Lipinski Rule-of-Five criteria and compares favorably to the more complex clinical candidate BAY-184 (MW 492.5, CLogP 3.8). This makes it a practical lead-like probe for medicinal chemistry optimization programs where adequate solubility and permeability are prerequisites for reliable in vitro and in vivo pharmacology. Procurement should be prioritized for programs that require a rule-of-five compliant benzofuran-2-carboxamide core for further derivatization [Section 3, Evidence Item 5].

Synthetic Building Block for Combinatorial Chemistry

The high-yielding (>70%) and convergent synthesis, which employs standard amide coupling conditions, makes the compound a cost-effective building block for generating combinatorial libraries. Compared to sulfonamide-linked analogs that require lower-yielding sulfonylation chemistry (<50% yield), the target compound offers a more scalable and economical entry point for parallel synthesis and structure-activity relationship exploration of the benzofuran-2-carboxamide chemical space [Section 3, Evidence Item 4].

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